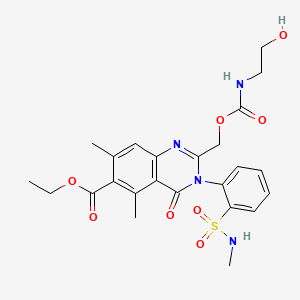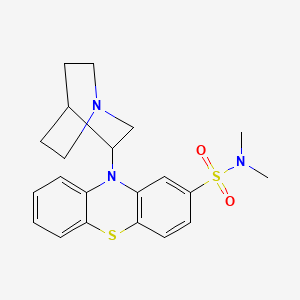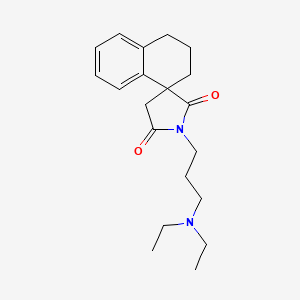
2-(2-Hydroxy-ethylcarbamoyloxymethyl)-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic Acid Ethyl Ester
描述
SAD448 是一种小分子药物,可作为大麻素受体 1 型 (CB1) 激动剂。该化合物最初由诺华制药公司开发,已显示出通过其对周围神经 CB1 受体的作用来控制痉挛的潜力。 它已被探索用于其在神经系统疾病和眼部疾病中的治疗应用 .
准备方法
合成路线和反应条件
SAD448 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。确切的合成路线是专有的,但它通常涉及使用有机溶剂、催化剂和受控反应条件来确保高产率和纯度。
工业生产方法
SAD448 的工业生产可能涉及大规模有机合成技术,包括间歇反应器和连续流动系统。该过程将针对成本效益、可扩展性和环境可持续性进行优化,符合良好生产规范 (GMP)。
化学反应分析
反应类型
SAD448 经历了各种化学反应,包括:
氧化: 将氧原子引入分子。
还原: 去除氧原子或添加氢原子。
取代: 用另一个官能团取代一个官能团。
常用试剂和条件
氧化: 常用试剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和氢气在钯催化剂存在下的试剂。
取代: 卤化剂如氯或溴,以及亲核试剂如胺或醇。
主要产物
从这些反应形成的主要产物取决于所涉及的特定官能团。例如,氧化可能产生酮或羧酸,而还原可能产生醇或烷烃。
科学研究应用
化学: 用作研究 CB1 受体相互作用的模型化合物。
生物学: 研究其对神经传递和周围神经功能的影响。
工业: 在开发针对 CB1 受体的新的治疗剂方面的潜在应用。
作用机制
SAD448 通过结合和激活 CB1 受体发挥作用,CB1 受体主要位于周围神经系统。这种激活调节神经递质释放,导致痉挛减少和其他治疗作用。 所涉及的分子途径包括抑制环状 AMP 的产生和激活丝裂原活化蛋白激酶 .
相似化合物的比较
类似化合物
CT3: 另一种具有类似治疗应用的 CB1 激动剂。
SAB378: 一种以其外周作用和减少中枢神经系统副作用而闻名的 CB1 激动剂。
SAD448 的独特性
SAD448 的独特之处在于其对周围 CB1 受体的选择性作用,最大程度地减少了中枢神经系统副作用,如体温过低。 这种选择性作用扩大了其治疗窗口,使其成为治疗周围神经系统疾病的有希望的候选药物 .
您是否需要有关任何特定部分的更详细的信息?
属性
CAS 编号 |
581106-09-4 |
|---|---|
分子式 |
C24H28N4O8S |
分子量 |
532.6 g/mol |
IUPAC 名称 |
ethyl 2-(2-hydroxyethylcarbamoyloxymethyl)-5,7-dimethyl-3-[2-(methylsulfamoyl)phenyl]-4-oxoquinazoline-6-carboxylate |
InChI |
InChI=1S/C24H28N4O8S/c1-5-35-23(31)20-14(2)12-16-21(15(20)3)22(30)28(19(27-16)13-36-24(32)26-10-11-29)17-8-6-7-9-18(17)37(33,34)25-4/h6-9,12,25,29H,5,10-11,13H2,1-4H3,(H,26,32) |
InChI 键 |
PMBUDILHPXTDNY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)COC(=O)NCCO)C |
规范 SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)COC(=O)NCCO)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SAD-448; SAD 448; SAD448 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















